2-[(4-ethoxyphenyl)amino]-N'-(1H-indol-3-ylmethylene)acetohydrazide
Overview
Description
2-[(4-ethoxyphenyl)amino]-N’-(1H-indol-3-ylmethylene)acetohydrazide is a complex organic compound that features both an indole and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethoxyphenyl)amino]-N’-(1H-indol-3-ylmethylene)acetohydrazide typically involves the condensation of 4-ethoxyaniline with indole-3-carboxaldehyde in the presence of acetic hydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethoxyphenyl)amino]-N’-(1H-indol-3-ylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[(4-ethoxyphenyl)amino]-N’-(1H-indol-3-ylmethylene)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(4-ethoxyphenyl)amino]-N’-(1H-indol-3-ylmethylene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Hydrazide derivatives: Compounds with hydrazide groups also show comparable chemical reactivity and applications.
Uniqueness
2-[(4-ethoxyphenyl)amino]-N’-(1H-indol-3-ylmethylene)acetohydrazide is unique due to its combined indole and hydrazide functionalities, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to compounds with only one of these groups .
Properties
IUPAC Name |
2-(4-ethoxyanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-16-9-7-15(8-10-16)20-13-19(24)23-22-12-14-11-21-18-6-4-3-5-17(14)18/h3-12,20-21H,2,13H2,1H3,(H,23,24)/b22-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPKAIBBIDBHSB-WSDLNYQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417066 | |
Record name | AC1NSZS2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30417066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5710-17-8 | |
Record name | AC1NSZS2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30417066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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